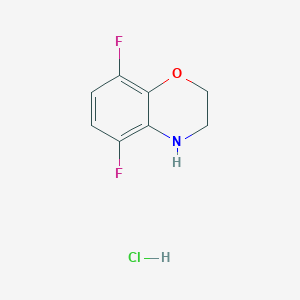

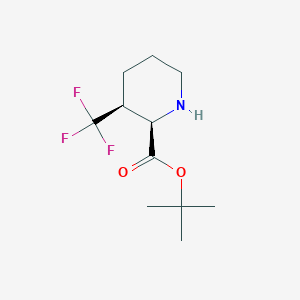

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

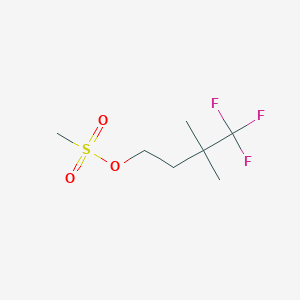

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a useful research compound. Its molecular formula is C8H8ClF2NO and its molecular weight is 207.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potassium Channel Activation

Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives, which include modifications similar to 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, shows their potential in activating potassium channels. For instance, the introduction of a hydroxyl group in these compounds results in improved solubility in water and prolonged action duration (Matsumoto et al., 1999).

Serotonin-3 (5-HT3) Receptor Antagonism

The compound's structure has been modified in studies to enhance its effectiveness as a serotonin-3 (5-HT3) receptor antagonist. These modifications have resulted in more potent compounds compared to their predecessors, with some derivatives showing high affinity for 5-HT3 receptors and potent antagonistic activity (Kuroita et al., 1996).

Enantioselective Synthesis

The compound and its derivatives have been used in enantioselective synthesis, a process important in creating optically active pharmaceuticals. For example, the enantioselective hydrolysis of certain derivatives has been explored using enzymes, contributing to the production of optically active ofloxacin, a powerful antibacterial agent (Sakand et al., 1987).

Neuroprotective Activity

Derivatives of 1,4-benzoxazine, including those structurally related to this compound, have shown neuroprotective properties. These compounds have been effective in preventing ATP level reduction due to hypoxia in astrocytes and protecting against brain damage in animal models (Largeron et al., 2001).

Environmental Synthesis Applications

The compound's derivatives have been synthesized under environmentally friendly conditions, highlighting their potential in green chemistry. This includes the sequential synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions (Albanese et al., 2003).

Antiarrhythmic Potential

Certain derivatives of 1,4-benzoxazine have been evaluated for their potential as novel antiarrhythmics. These compounds have been tested against arrhythmias associated with ischemia-reperfusion injury, showing promising results (Koini et al., 2009).

Antiviral Activity

Recent studies have investigated the antiviral activity of purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against influenza A and B viruses. These compounds have displayed moderate activity against certain strains of the influenza virus (Krasnov et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is the large subunit of the HSV-1 terminase complex . This complex plays a crucial role in the replication of the herpes simplex virus type 1 (HSV-1), a widespread viral infection .

Mode of Action

The compound interacts with the large subunit of the HSV-1 terminase complex, thereby selectively inhibiting HSV-1 reproduction in vitro . This interaction disrupts the replication process of the virus, leading to a decrease in the number of new virus particles produced .

Biochemical Pathways

The compound affects the HSV-1 replication pathway . By inhibiting the terminase complex, it disrupts the process of viral DNA packaging, a critical step in the formation of new virus particles . This results in a decrease in the number of new virus particles and thus reduces the spread of the virus .

Result of Action

The result of the compound’s action is a significant reduction in HSV-1 reproduction, including against strains resistant to acyclovir, a commonly used antiviral drug . This makes it a potentially effective therapeutic agent for treating HSV-1 infections .

Propriétés

IUPAC Name |

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJDIYCQBBGLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2N1)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

![N-(3-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)

![Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate](/img/structure/B3007271.png)

![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)